molecular formula C22H18Cl2N4O B12054603 6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12054603
M. Wt: 425.3 g/mol
InChI Key: UFSLXJQJECDGCH-UHFFFAOYSA-N
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Description

6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method is the four-component reaction, which includes the following steps:

    Condensation Reaction: The initial step involves the condensation of an aldehyde, a malononitrile, and a hydrazine derivative.

    Cyclization: The intermediate product undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to enhance reaction efficiency and reduce waste. Techniques such as microwave-assisted synthesis and flow chemistry can also be employed to scale up production while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials with specific properties, such as liquid crystals and UV stabilizers.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases or interfere with signal transduction pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-tert-butyl-4-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3,4-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

What sets 6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H18Cl2N4O

Molecular Weight

425.3 g/mol

IUPAC Name

6-amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H18Cl2N4O/c1-2-6-18-20-19(13-9-10-16(23)17(24)11-13)15(12-25)21(26)29-22(20)28(27-18)14-7-4-3-5-8-14/h3-5,7-11,19H,2,6,26H2,1H3

InChI Key

UFSLXJQJECDGCH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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